molecular formula C9H4BrClN2O3 B13550230 5-(5-Bromo-2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid

5-(5-Bromo-2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13550230
M. Wt: 303.49 g/mol
InChI Key: NNXYLKVSSZELDT-UHFFFAOYSA-N
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Description

5-(5-Bromo-2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid: is an organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a bromine and chlorine atom on the phenyl ring, and an oxadiazole ring fused with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-Bromo-2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the reaction of 5-bromo-2-chlorobenzoic acid with appropriate reagents to form the oxadiazole ring. One common method involves the use of a cyclization reaction where the carboxylic acid group reacts with a nitrile or amidoxime under acidic or basic conditions to form the oxadiazole ring .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes bromination, chlorination, and cyclization steps, followed by purification techniques such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Cyclization Products: Formation of the oxadiazole ring.

    Oxidation Products: Such as carboxylic acids or ketones.

Mechanism of Action

The mechanism of action of 5-(5-Bromo-2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The oxadiazole ring plays a crucial role in stabilizing the compound’s interaction with its targets, thereby modulating its biological activity .

Comparison with Similar Compounds

  • 5-Bromo-2-chlorobenzoic acid
  • 2-Bromo-5-chlorobenzoic acid
  • 5-Bromo-2-chlorobenzonitrile

Comparison: Compared to these similar compounds, 5-(5-Bromo-2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. The oxadiazole ring enhances the compound’s stability and reactivity, making it more suitable for specific applications in pharmaceuticals and materials science .

Properties

Molecular Formula

C9H4BrClN2O3

Molecular Weight

303.49 g/mol

IUPAC Name

5-(5-bromo-2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C9H4BrClN2O3/c10-4-1-2-6(11)5(3-4)8-12-7(9(14)15)13-16-8/h1-3H,(H,14,15)

InChI Key

NNXYLKVSSZELDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C2=NC(=NO2)C(=O)O)Cl

Origin of Product

United States

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